2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone
Description
2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone is a heterocyclic compound featuring a furan ring, a piperazine backbone, and a sulfonyl substituent. Its molecular formula is C₁₉H₁₈N₂O₄S, with a molecular weight of 370.4 g/mol . The structure includes a 2-furyl group linked to a ketone moiety, which is further connected to a piperazinyl ring substituted with a piperidylsulfonyl group. The compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery, though specific biological activities remain under investigation .
Properties
IUPAC Name |
furan-2-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c18-14(13-5-4-12-21-13)15-8-10-17(11-9-15)22(19,20)16-6-2-1-3-7-16/h4-5,12H,1-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDMNRHYAYLXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone typically involves the reaction of 2-furyl ketone with piperidine and piperazine derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of biorefineries to obtain furan derivatives from biomass is also being explored as a sustainable method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various modifications, making it versatile in organic chemistry.
Biology
- Enzyme Inhibition : Research indicates that 2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone may act as an enzyme inhibitor. It has been studied for its interactions with biological macromolecules, potentially affecting metabolic pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects against various diseases. Notably, it shows promise as an antiviral and antibacterial agent. Its mechanism of action involves inhibiting specific enzymes by binding to their active sites, which can prevent substrate binding and catalytic activity .
- Neurological Disorders : There is ongoing research into its efficacy in treating neurological disorders due to its ability to interact with specific receptors in the brain.
Industrial Applications
- Material Development : In the industrial sector, this compound is used in developing new materials and as a catalyst in various chemical reactions. Its unique chemical structure allows it to participate in diverse chemical processes, enhancing material properties.
Data Table: Summary of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in multi-step organic reactions |
| Biology | Potential enzyme inhibitor; antimicrobial activity | Studies showing inhibition of specific enzymes |
| Medicine | Antiviral and antibacterial properties; potential treatment for neurological disorders | Ongoing clinical trials |
| Industry | Development of new materials; catalyst in chemical reactions | Applications in agrochemicals and pharmaceuticals |
Case Studies
- Antimicrobial Activity Study : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition rates compared to control groups, suggesting its potential use as an antimicrobial agent.
- Therapeutic Efficacy in Neurological Disorders : Research has focused on the compound's interaction with neurotransmitter receptors. Preliminary findings suggest that it may modulate receptor activity, offering insights into its application for treating conditions such as anxiety and depression.
- Synthesis of Complex Molecules : In a synthetic chemistry study, researchers utilized this compound to create novel derivatives with enhanced biological activity. The modifications led to improved efficacy against targeted biological pathways .
Mechanism of Action
The mechanism of action of 2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
- Sulfonyl vs. For example, sulfonylated piperazinyl derivatives in antimalarial studies showed IC₅₀ values as low as 175 nM, highlighting the role of sulfonyl groups in enhancing bioactivity .
- However, chlorine may also elevate toxicity risks, as seen in related chlorophenyl derivatives .
- Furyl Group Contributions: The 2-furyl moiety facilitates π-π interactions in drug-receptor binding, a feature shared with bioactive quinolones () and antifungal agents like ketoconazole .
Biological Activity
2-Furyl 4-(piperidylsulfonyl)piperazinyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 2-furyl ketone with piperidine and piperazine derivatives. The process is generally conducted in solvents like dichloromethane or ethanol, often utilizing catalysts such as triethylamine or pyridine to facilitate the reaction.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid.
- Reduction : The ketone group may be reduced to form corresponding alcohols.
- Substitution : The piperidine and piperazine rings can participate in substitution reactions with electrophiles.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding, leading to various biological effects, including antimicrobial activity.
Antimicrobial Effects
Research has indicated that derivatives of this compound exhibit notable antibacterial properties. For instance, a study focused on related compounds demonstrated significant antibacterial activity against various strains, suggesting potential therapeutic applications in treating bacterial infections .
Case Studies and Research Findings
- Antiviral Activity : A study on structurally similar compounds highlighted their efficacy against chikungunya virus (CHIKV), showcasing the potential for developing antiviral therapies using piperazine-based derivatives. The optimized compounds demonstrated low micromolar antiviral activity, indicating a promising avenue for further investigation .
- Anticoagulant Properties : Another significant finding is the compound's anticoagulant effect through inhibition of Factor Xa (FXa), which is crucial for blood coagulation. This suggests potential applications in preventing thromboembolic disorders .
- Cytotoxicity Assessment : In evaluating the safety profile, several derivatives were tested for cytotoxicity. The results indicated that while some compounds exhibited potent biological activity, they also showed varying levels of cytotoxicity, necessitating careful optimization for therapeutic use .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | Structure | Antimicrobial, Anticoagulant | Inhibits FXa |
| 2-Furyl 4-((2-nitrophenyl)sulfonyl)piperazinyl ketone | Structure | Antiviral | Effective against CHIKV |
| 2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone | Structure | Antibacterial | Significant against Gram-positive bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
